N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide
Description
N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide is a complex organic compound that features a triazole ring fused with a pyridine ring, a piperidine moiety, and a benzenesulfonamide group
Properties
IUPAC Name |
N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-23(2)28(26,27)18-9-5-7-16(13-18)14-24-11-6-8-17(15-24)20-22-21-19-10-3-4-12-25(19)20/h3-5,7,9-10,12-13,17H,6,8,11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJRQPCGYAGLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CN2CCCC(C2)C3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be achieved through cyclization reactions involving hydrazonoyl halides and alkyl carbothioates under basic conditions . The piperidine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the benzenesulfonamide group via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method employs dry toluene as a solvent and operates under controlled temperature conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperidine and benzenesulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the piperidine or benzenesulfonamide moieties .
Scientific Research Applications
N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The piperidine moiety enhances the compound’s binding affinity, while the benzenesulfonamide group contributes to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but differ in the presence of a thiadiazine ring instead of a pyridine ring.
1,3,4-Thiadiazoles: Similar in having a sulfur-containing ring but lack the piperidine and benzenesulfonamide groups.
1,2,4-Triazolopyrimidines: These compounds have a pyrimidine ring fused with the triazole ring, differing in their overall structure and biological activity.
Uniqueness
N,N-dimethyl-3-[[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methyl]benzenesulfonamide is unique due to its combination of a triazole-pyridine ring system with a piperidine moiety and a benzenesulfonamide group. This unique structure imparts specific biological activities and chemical properties that are not observed in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
